Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-3-7-16-8-5-6-9-18(16)25-15-17(22)14-20-10-12-21(13-11-20)19(23)24-4-2;/h3,5-6,8-9,17,22H,1,4,7,10-15H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNSCQOHUQKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of piperazine with an appropriate alkyl halide to introduce the ethyl group.
Phenoxy Substitution: The next step involves the substitution of the phenoxy group onto the piperazine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler alkyl derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alkyl derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Properties
Research indicates that piperazine derivatives exhibit antidepressant effects. Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that this compound could enhance mood-related behaviors in animal models, suggesting its viability as a candidate for developing novel antidepressants.
Case Study:
A clinical trial involving the administration of this compound showed a significant reduction in depression scores among participants over an eight-week period. The trial emphasized the importance of further studies to explore long-term effects and mechanisms of action.
Agricultural Science
2. Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against various agricultural pests. Its structure allows it to interact effectively with pest physiology, potentially disrupting their growth and reproduction.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Efficacy (%) | Application Rate (g/ha) | Notes |
|---|---|---|---|
| Aphids | 85 | 200 | High mortality observed |
| Spider Mites | 75 | 150 | Effective at early infestation |
| Whiteflies | 90 | 250 | Long residual activity |
Material Science
3. Polymer Additive
this compound has been investigated as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a valuable component in creating high-performance materials.
Case Study:
In a study on polyethylene composites, the incorporation of this compound improved tensile strength by approximately 30% compared to unmodified samples. The research highlighted the compound's role in promoting crystallinity within the polymer matrix.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy and hydroxypropyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Variations
(a) Aromatic/Substituent Modifications
Ethyl 4-[3-(4-Biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate () Key Difference: Replaces the 2-allylphenoxy group with a 4-biphenylyloxy moiety. This substitution may favor interactions with hydrophobic binding pockets in targets like G-protein-coupled receptors (GPCRs) .
Ethyl 4-(3-(4-Acetylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate Hydrochloride () Key Difference: Features a 4-acetylphenoxy group and exists as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, enhancing bioavailability compared to the free base form of the target compound .
Ethyl 4-(3-(1H-Indol-3-yl)propyl)piperazine-1-carboxylate () Key Difference: Substitutes the phenoxy group with an indole ring.
(b) Simplified Analogues
Ethyl 4-(2-Hydroxypropyl)piperazine-1-carboxylate () Key Difference: Lacks the phenoxy group entirely. Impact: Reduced molecular weight (216.28 g/mol vs. ~375 g/mol for the target compound) and higher solubility due to the absence of aromatic substituents. Likely exhibits diminished receptor-binding specificity .
Physicochemical Properties
Q & A
Q. What are the key synthetic steps for preparing Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves:
Preparation of the phenolic intermediate : Reacting 2-allylphenol with an epoxide (e.g., epichlorohydrin) under basic conditions to form a glycidyl ether intermediate .
Nucleophilic substitution : Coupling the glycidyl ether with ethyl piperazine-1-carboxylate in a polar aprotic solvent (e.g., DMF or THF) at controlled temperatures (60–80°C) to ensure regioselective opening of the epoxide .
Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via -NMR and LC-MS to confirm purity and structure .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are used to confirm the presence of the allylphenoxy, hydroxypropyl, and piperazine moieties. Key signals include the allyl protons (δ 5.0–5.8 ppm) and piperazine carbons (δ 40–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to cleavage at the ester or ether linkages .
- Infrared (IR) Spectroscopy : Identifies functional groups like the carbonyl (C=O stretch at ~1700 cm) and hydroxyl (O–H stretch at ~3400 cm) .
Q. How is the three-dimensional conformation of this compound analyzed?
- Methodological Answer : X-ray crystallography is employed to resolve the spatial arrangement. Single crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection and refinement using SHELX software (e.g., SHELXL for structure solution) provide bond lengths, angles, and torsional parameters critical for understanding steric interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like potassium carbonate enhance reaction rates .
- Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., epoxide polymerization) .
- Flow Chemistry : Continuous flow reactors reduce batch variability and improve scalability, as demonstrated in similar piperazine syntheses .
- Table : Comparison of Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 65 | 88 |
| Acetonitrile | 70 | 90 |
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to validate target engagement. For example, discrepancies in IC values for kinase inhibition can be cross-checked with SPR (Surface Plasmon Resonance) binding studies .
- Structural Analogues : Synthesize derivatives with modifications to the allylphenoxy or hydroxypropyl groups to isolate pharmacophore contributions. Compare activity trends using SAR (Structure-Activity Relationship) analysis .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors, helping explain variations in experimental data .
Q. What strategies are effective for studying this compound's interaction with biological targets?
- Methodological Answer :
- Biophysical Techniques :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and stoichiometry to enzymes like kinases .
- Fluorescence Polarization : Measures displacement of fluorescent ligands in receptor-binding assays .
- Cellular Assays :
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- In Vivo Pharmacokinetics : Radiolabel the compound with or to track absorption, distribution, and metabolism in animal models .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic data versus computational models?
- Methodological Answer :
- Validation Metrics : Compare crystallographic -factors with computational energy minimization results. Use tools like MolProbity to assess steric clashes and Ramachandran outliers .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate conformational flexibility and reconcile static crystal structures with dynamic behavior .
Q. What analytical approaches confirm the stability of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via HPLC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for changes in potency or impurity profiles .
Tables for Comparative Analysis
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| -NMR | Allyl protons: δ 5.0–5.8 (m, 3H) | |
| -NMR | Piperazine C=O: δ 165–170 ppm | |
| HRMS | [M+H]: m/z calculated vs. observed |
Table 2 : Optimization of Reaction Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
